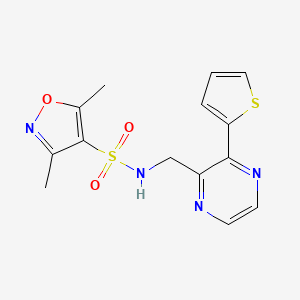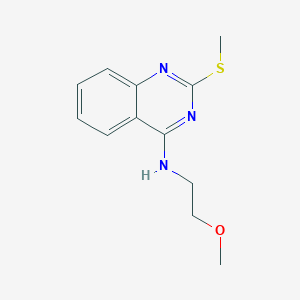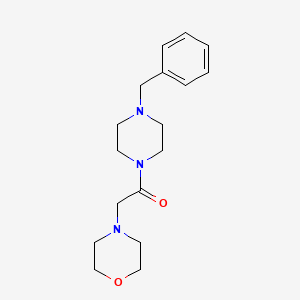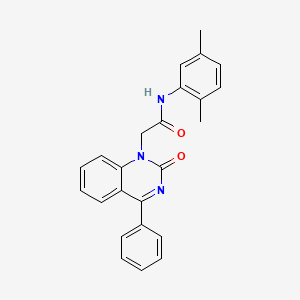
N-1,3-benzodioxol-5-ylguanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-1,3-benzodioxol-5-ylguanidine” is a chemical compound with the CAS Number: 366498-47-7 . It has a molecular weight of 179.18 and its IUPAC name is N-(1,3-benzodioxol-5-yl)guanidine . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H9N3O2/c9-8(10)11-5-1-2-6-7(3-5)13-4-12-6/h1-3H,4H2,(H4,9,10,11) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“this compound” is a solid compound . It has a molecular weight of 179.18 . The compound’s IUPAC name is N-(1,3-benzodioxol-5-yl)guanidine .Scientific Research Applications
Antibacterial Activity
- N-alkyl/aralkyl-N-(1,3-benzodioxol-5-yl)arylsulfonamide derivatives exhibit moderate antibacterial activity, though weaker compared to standard ciprofloxacin (Aziz‐ur‐Rehman et al., 2015).
- Other derivatives, like 2-(1,3-benzodioxol-5-ylcarbonyl)arylsulfonohydrazide, have also been studied for their antibacterial potential, with some showing moderate activity against various bacterial strains (A. Siddiqa et al., 2014).
Anticancer Properties
- Certain 1,3-benzodioxol-5-yl derivatives have demonstrated anticancer potency greater than standard reference compounds, highlighting their potential in cancer treatment (Sayanti Gupta et al., 2016).
Spectroscopic and Quantum Mechanical Investigations
- Studies on the spectroscopic properties and electronic structure of 1-(1,3-Benzodioxol-5-yl)thiourea provide theoretical support for spectral detection technologies (Ragamathunnisa M et al., 2015).
Structural and Supramolecular Studies
- The supramolecular structures of certain 1-(1,3-benzodioxol-5-yl) derivatives have been analyzed, contributing to the understanding of their chemical properties (J. N. Low et al., 2002).
Fungicidal Activities
- Novel 1,3-benzodioxole-pyrimidine derivatives have been found to be potent fungicides, indicating their use in agriculture (Yue Sun et al., 2022).
Vibrational Spectroscopic Studies
- Vibrational spectroscopic studies of certain derivatives have provided insights into their molecular structure and potential pharmacological applications (Reem I. Al-Wabli et al., 2016).
Catalytic Applications
- Novel Rh(III)-catalyzed oxidative annulation methods have been developed using cyclic arylguanidines, contributing to synthetic chemistry advancements (Nuria Martínez-Yáñez et al., 2019).
Nanoparticle Delivery Systems
- Benzylguanidine-conjugated nanoparticles have been explored for targeted drug delivery in tumor therapy, showcasing the versatility of benzodioxole derivatives in nanomedicine (Fei Kong et al., 2020).
Anti-arrhythmic Properties
- Certain derivatives have shown effectiveness against experimentally induced arrhythmias, suggesting potential cardiovascular applications (G. Fregnan et al., 1977).
Mechanism of Action
Target of Action
Similar compounds have been reported to target microtubules and their component protein, tubulin .
Biochemical Pathways
Compounds with similar structures have been reported to cause mitotic blockade and cell apoptosis .
Result of Action
Similar compounds have been reported to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c9-8(10)11-5-1-2-6-7(3-5)13-4-12-6/h1-3H,4H2,(H4,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZINHCFSCQEUPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N=C(N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-isopropyl-N,3-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2454260.png)

![2-(7-Methylimidazo[1,2-a]pyridin-2-yl)benzo[f]chromen-3-one](/img/structure/B2454267.png)



![(Z)-2-((2-(benzo[d]thiazol-2-yl)hydrazono)(p-tolyl)methyl)-3-hydroxy-1H-inden-1-one](/img/structure/B2454272.png)
![N-(1-{4-ethyl-5-[(3-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-2-phenylethyl)-4-fluorobenzenesulfonamide](/img/structure/B2454273.png)
![(Z)-ethyl 2-(2-((3-methylisoxazole-5-carbonyl)imino)-6-(methylthio)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2454275.png)

![2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2454279.png)


![1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-1-yl}-2,2-dimethyl-1-propanone](/img/structure/B2454282.png)